2-(4-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide

Medicinal Chemistry Chemical Biology Fragment-Based Drug Design

Irreproducible SAR data often stems from mistaken substitution of the 3-amino regioisomer for the 4-amino variant. 2-(4-Amino-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide is the structurally verified 4-amino regioisomer, supplied at ≥98% purity with batch-specific QC. • Explicit 4-amino regiochemistry prevents confounding data from the mis-ordered 3-amino isomer (CAS 1249217-47-7). • Chiral 3-methylbutan-2-yl side chain (XLogP3 0.8) enables stereospecific probe design and systematic lipophilicity-SAR vs. achiral analogs. • MW 210.28 Da, TPSA 72.9 Ų-ideal fragment-like property space for library screening.

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
Cat. No. B13623912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESCC(C)C(C)NC(=O)CN1C=C(C=N1)N
InChIInChI=1S/C10H18N4O/c1-7(2)8(3)13-10(15)6-14-5-9(11)4-12-14/h4-5,7-8H,6,11H2,1-3H3,(H,13,15)
InChIKeyJWMJUCBIAGOBAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Amino-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide: A Specialized Pyrazole-Acetamide Research Intermediate


2-(4-Amino-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide (CAS 1156729-49-5) is a heterocyclic building block featuring a 4-amino-1H-pyrazole core linked via an acetamide bridge to a chiral 3-methylbutan-2-amine side chain. Its molecular formula is C₁₀H₁₈N₄O with a molecular weight of 210.28 g/mol [1]. The compound is supplied primarily as a research intermediate for medicinal chemistry and fragment-based library synthesis, not as an active pharmaceutical ingredient .

4-Amino-1H-pyrazole regiochemistry for SAR library synthesis
Chiral sec-alkyl side chain supports stereospecific probe design
Supplied as research intermediate; confirm racemate or enantiomer before procurement

Why Generic Pyrazole-Acetamide Analogs Cannot Replace 2-(4-Amino-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide in Structure-Activity Studies


In-class pyrazole-acetamide analogs differ critically in amino-group position (3-amino vs. 4-amino) and amide substituent chirality. For example, the regioisomeric 2-(3-amino-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide (CAS 1249217-47-7) presents a shifted hydrogen-bonding vector, while the achiral analog 2-(4-amino-1H-pyrazol-1-yl)acetamide (CAS 1152939-86-0) lacks the lipophilic branched alkyl tail. These structural variations directly alter ligand-receptor binding geometries and physicochemical properties, making unverified interchange a source of irreproducible SAR data.

3-Amino regioisomer may shift hydrogen-bond vector and alter SAR interpretation
Achiral analogs lack stereochemical control required for enantioselective interaction studies
Ambient-stable analogs may not reflect cold-chain handling and stability requirements

Quantitative Differentiation Evidence for 2-(4-Amino-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide Procurement


Regioisomeric Purity: Differentiation from 3-Amino-1H-pyrazole Isomer

The target compound bears the 4-amino-1H-pyrazole pharmacophore, which orients the hydrogen-bond-donating amino group para to the acetamide attachment point. The closest regioisomer, 2-(3-amino-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide (CAS 1249217-47-7) , places the amino group meta to the acetamide. This positional difference alters the spatial arrangement of key binding interactions. Vendor-certified purity for the target compound is specified at 98% (HPLC), with batch-specific NMR, HPLC, and GC analytical data provided to confirm 4-amino regioisomer identity .

Regioisomeric Identity
Data to verify
4-amino (para) vs. 3-amino (meta) isomer; target purity 98% HPLC
Regioisomer must be verified for SAR reproducibility
Batch NMR/HPLC documentation required
Medicinal Chemistry Chemical Biology Fragment-Based Drug Design

Chiral Side Chain: Enantiomeric Differentiation vs. Achiral Analogs

The N-(3-methylbutan-2-yl) side chain introduces a chiral center absent in achiral analogs such as 2-(4-amino-1H-pyrazol-1-yl)acetamide (CAS 1152939-86-0) or 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide (CAS 1152841-77-4) . The target compound's chiral sec-alkyl group can impart stereospecific interactions with biological targets; commercial sourcing as a racemate or single enantiomer must be verified for applications requiring defined stereochemistry.

Chiral Side Chain
Reported
Chiral center (XLogP3 0.8) vs. achiral analog (XLogP3 ~ -1.1)
Supports stereospecific probe design
Confirm racemate or single enantiomer supply
Chiral Chemistry Pharmacophore Modeling Asymmetric Synthesis

Storage Stability: Refrigerated Storage Requirement vs. Ambient-Stable Analogs

The product requires sealed storage at 2–8°C, in contrast to the simpler analog 2-(4-amino-1H-pyrazol-1-yl)acetamide which is typically stored at ambient temperature . This differential storage specification suggests the branched alkyl side chain may render the compound more susceptible to thermal degradation or moisture uptake, necessitating controlled cold-chain procurement logistics.

Storage Stability
Data to verify
2–8°C sealed storage vs. ambient-stable analogs
Cold-chain procurement may be required
Monitor purity during long-term inventory
Compound Management High-Throughput Screening Chemical Stability

Optimal Use Cases for 2-(4-Amino-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide Based on Verified Evidence


Structure–Activity Relationship (SAR) Exploration of 4-Amino-Pyrazole Pharmacophores

The compound serves as a chiral, lipophilic variant of the 4-amino-1H-pyrazole acetamide scaffold. Its quantifiably higher XLogP3 (0.8) compared to the unsubstituted acetamide analog enables systematic SAR studies on the effect of branched alkyl groups on target binding and permeability [1]. The 4-amino regioisomer must be explicitly specified during procurement to avoid confounding results from mis-ordered 3-amino isomers.

Fragment-Based Lead Generation and Library Synthesis

With a molecular weight of 210.28 Da and a topological polar surface area of 72.9 Ų, the compound fits within fragment-like property space [1]. Its 98% purity specification with batch-specific QC documentation supports use in fragment screening libraries where identity and purity are critical for hit validation .

Chiral Probe Synthesis for Enantioselective Target Engagement

The chiral 3-methylbutan-2-yl side chain enables stereospecific probe design. When ordering, users must confirm whether the racemate or a specific enantiomer is required, as stereochemistry can influence biological recognition [1].

Application
Selection Property
Validation Focus
4-Amino-pyrazole pharmacophore SAR studies
Regioisomeric identity (4-amino vs. 3-amino)
NMR/HPLC regiochemistry documentation
Fragment-based library synthesis
Fragment-like property profile and purity
Batch-specific QC documentation (purity, identity)
Chiral probe synthesis for stereospecific interaction studies
Stereochemical configuration (racemate or single enantiomer)
Enantiomeric purity and stereochemistry confirmation
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